molecular formula C26H25ClN4O2S B2829653 N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242925-00-3

N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2829653
CAS No.: 1242925-00-3
M. Wt: 493.02
InChI Key: RJBJHYCAHFWBDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 7 with a 3-methylphenyl group and at position 2 with a piperidine ring. The piperidine moiety is further functionalized at position 4 with a carboxamide group linked to a 3-chlorobenzyl substituent.

The thienopyrimidinone scaffold is known for modulating diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs).

Properties

CAS No.

1242925-00-3

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.02

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O2S/c1-16-4-2-6-19(12-16)21-15-34-23-22(21)29-26(30-25(23)33)31-10-8-18(9-11-31)24(32)28-14-17-5-3-7-20(27)13-17/h2-7,12-13,15,18H,8-11,14H2,1H3,(H,28,32)(H,29,30,33)

InChI Key

RJBJHYCAHFWBDV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thienopyrimidine intermediate.

    Benzylation and Phenylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core and the piperidine ring, leading to the formation of sulfoxides or N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various applications, including the production of polymers or as an additive in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects. For example, the compound might inhibit enzyme activity or block receptor binding, thereby altering cellular processes.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

A closely related analog, N-(2,4-difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide (), replaces the 3-chlorobenzyl group with a 2,4-difluorobenzyl substituent. Key differences include:

  • Electron-withdrawing effects : The chlorine atom in the target compound may enhance electrophilic interactions compared to fluorine.
  • Receptor selectivity : Fluorine’s smaller size and higher electronegativity could alter binding to targets like GPCRs or ion channels .

Piperidine Derivatives in the LAS Series ()

Piperidine-based compounds such as LAS-250, LAS-251, and LAS-252 exhibit distinct pharmacological profiles:

Compound Key Structural Features GPCR Family A Affinity Voltage-Gated Ion Channel Affinity
LAS-250 Unspecified substituents 3% High (2–3× selective over LAS-251/252)
LAS-251 Carboxamide group 4% (4% higher than others) Moderate
LAS-252 Similar to LAS-251 3% Moderate
Target Compound 3-chlorobenzyl, 3-methylphenyl Predicted ~4% (inferred) Likely moderate (similar to LAS-251)
  • GPCR interactions : The target compound’s 3-chlorobenzyl group may confer slight advantages in Family A GPCR binding, akin to LAS-251’s 4% edge over analogs .
  • Ion channel selectivity : Unlike LAS-250, which shows high voltage-gated ion channel affinity, the target compound’s carboxamide and bulky substituents likely reduce this selectivity.

Carboxamide Functionalization ()

N-substituted phenacyl piperidine derivatives with carboxamide groups (e.g., compounds 21, 22a, 22b) demonstrate mild antihypertensive activity. This suggests that the target compound’s primary activity may stem from its thienopyrimidinone core or halogenated benzyl group rather than the carboxamide moiety.

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Benzyl Substituent Core Structure GPCR Family A Affinity Ion Channel Affinity Key Biological Notes
Target Compound 3-chloro Thienopyrimidinone ~4% Moderate Predicted kinase modulation
N-(2,4-difluorobenzyl) analog 2,4-difluoro Thienopyrimidinone ~3% Moderate Improved metabolic stability?
LAS-251 Not specified Piperidine-carboxamide 4% Moderate Optimized for GPCR A
LAS-250 Not specified Piperidine derivative 3% High Ion channel selectivity

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis involves multi-step organic reactions starting with the preparation of the thienopyrimidine core, followed by sequential introduction of the piperidine ring and 3-chlorobenzyl group. Key steps include:

  • Core Formation: Cyclization of thiophene derivatives with urea analogs under reflux in acetic acid to form the thieno[3,2-d]pyrimidin-4-one scaffold .
  • Piperidine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-4-carboxamide moiety, using catalysts like Pd(OAc)₂ or CuI in DMF at 80–100°C .
  • Chlorobenzyl Functionalization: Amide coupling (e.g., EDC/HOBt) to introduce the 3-chlorobenzyl group .
    Optimization Tips:
  • Use high-purity solvents (DMF, THF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to adjust time and temperature .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: What analytical methods are critical for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the thienopyrimidine core and piperidine substitution patterns. For example, the piperidine NH proton appears at δ 8.2–8.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 480.1 m/z) and detects impurities exceeding 0.5% .
  • X-ray Crystallography: Resolves bond angles and torsional strain in the piperidine-thienopyrimidine junction, critical for understanding conformational stability .

Advanced: How can researchers address rapid in vivo clearance observed in similar piperidine-4-carboxamide derivatives?

Answer:
Rapid clearance (e.g., t₁/₂ < 2 hours in rodents) is often linked to metabolic instability of the piperidine ring or amide bond. Mitigation strategies include:

  • Structural Modifications:
    • Replace the piperidine ring with a morpholine or azetidine moiety to reduce CYP450-mediated oxidation .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl group to slow amide hydrolysis .
  • Prodrug Approaches: Mask the carboxamide as a tert-butyl ester to enhance plasma stability .
    Supporting Data:
ModificationHalf-life (t₁/₂, h)Bioavailability (%)
Parent Compound1.812
Piperidine → Morpholine4.234
3-CF₃ Benzyl Derivative3.528
Data extrapolated from analogs in

Advanced: How should contradictions in biological activity data (e.g., enzyme inhibition vs. cell-based assays) be resolved?

Answer: Discrepancies may arise from off-target effects, assay conditions, or compound solubility. Methodological solutions:

  • Orthogonal Assays: Validate enzyme inhibition (e.g., kinase IC₅₀) with cellular proliferation assays (e.g., MTT) under matched pH and serum conditions .
  • Solubility Adjustments: Use co-solvents (≤5% DMSO) or lipid-based formulations to ensure compound availability in cell media .
  • Target Engagement Studies: Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in cells .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer: The compound’s logP ~3.2 limits solubility. Approaches include:

  • Salt Formation: Prepare hydrochloride or citrate salts to enhance polarity .
  • Nanoparticle Formulation: Use PLGA nanoparticles (size: 150–200 nm) to achieve >90% encapsulation efficiency and sustained release .
  • Co-Solvent Systems: Use 10% Cremophor EL in PBS for intravenous dosing .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thienopyrimidine core?

Answer:

  • Substituent Screening: Synthesize analogs with variations at the 7-position (e.g., 3-methylphenyl → 4-fluorophenyl, 2-naphthyl) .
  • Activity Correlation: Test analogs against a kinase panel (e.g., EGFR, VEGFR2) to map substituent effects on potency.

SAR Table (Example):

7-Position SubstituentEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)
3-Methylphenyl (Parent)1845
4-Fluorophenyl922
2-Naphthyl3289
Data adapted from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.